N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a carboxamide group and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through Friedel-Crafts acylation, followed by reduction and cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using appropriate amine and carboxylic acid derivatives.
Attachment of the Dimethylaminoethyl Group: The final step involves the alkylation of the naphthalene core with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly under LED irradiation.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide involves its ability to absorb light and generate reactive species. This property makes it an effective photoinitiator for free radical and cationic polymerization. The molecular targets include the double bonds in monomers, leading to polymer chain initiation and propagation.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
N-(2-Dimethylaminoethyl)acrylamide: Used in the synthesis of polymers and as a crosslinking agent.
Uniqueness
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide is unique due to its naphthalene core, which imparts specific photophysical properties, making it highly effective as a photoinitiator under LED irradiation. This sets it apart from other similar compounds that may not have the same efficiency or range of applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-16-8-10-18(11-9-16)21(24(2)3)15-23-22(25)20-13-12-17-6-4-5-7-19(17)14-20/h4-14,21H,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZLFVZLDIFILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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